2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine

Catalog No.
S12191103
CAS No.
M.F
C5H7BrN4O2
M. Wt
235.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine

Product Name

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine

IUPAC Name

2-(4-bromo-3-nitropyrazol-1-yl)ethanamine

Molecular Formula

C5H7BrN4O2

Molecular Weight

235.04 g/mol

InChI

InChI=1S/C5H7BrN4O2/c6-4-3-9(2-1-7)8-5(4)10(11)12/h3H,1-2,7H2

InChI Key

BMRBHYUIDPCRLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCN)[N+](=O)[O-])Br

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and nitro groups. Its molecular formula is C5H7BrN4O2C_5H_7BrN_4O_2, and it has a molecular weight of approximately 221.04 g/mol. The compound features a primary amine functional group, which contributes to its reactivity and potential biological activity. The presence of the bromo and nitro substituents on the pyrazole ring enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

The reactivity of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, leading to derivatives with altered biological activities.
  • Formation of Coordination Complexes: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, forming complexes that may exhibit unique properties.

Compounds containing pyrazole rings have been widely studied for their biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit significant antibacterial and antifungal activities.
  • Anticancer Activities: Pyrazole derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: Certain compounds in this class are being investigated for their ability to modulate inflammatory responses.

The specific biological activity of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine remains an area of ongoing research, with studies focusing on its pharmacological potential.

Several synthetic routes have been developed for the preparation of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine:

  • Starting from 4-bromo-3-nitro-1H-pyrazole:
    • Reacting 4-bromo-3-nitro-1H-pyrazole with ethylene diamine can yield the desired amine through nucleophilic substitution.
  • Via Reductive Amination:
    • A carbonyl precursor can be reacted with 4-bromo-3-nitro-1H-pyrazole followed by reduction to form the amine.
  • Using Coupling Reactions:
    • Coupling agents can facilitate the formation of the amine from suitable precursors under mild conditions.

The compound has several promising applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored for the development of new drugs targeting infectious diseases and cancer.
  • Material Science: Its ability to form coordination complexes makes it useful in creating novel materials or catalysts.
  • Research Tool: As a reagent, it can be employed in various organic synthesis reactions.

Studies on the interactions of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine with biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro Assays: Testing its effects on cell lines to determine cytotoxicity and other biological effects.

Such studies help elucidate potential therapeutic uses and guide further modifications for improved efficacy.

Several compounds share structural similarities with 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine. Here are some notable examples:

Compound NameStructureKey Features
4-Bromo-3-methylpyrazoleStructureLacks nitro group; used in similar biological assays
4-NitropyrazoleStructureNo bromo substituent; exhibits different reactivity
3-Amino-pyrazoleStructureAmino group at position 3; different biological profile

Uniqueness

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine is unique due to its combination of both bromo and nitro groups on the pyrazole ring, which significantly influences its reactivity and potential biological activity compared to other pyrazoles that may lack one or both substituents. This unique combination allows it to participate in diverse

Regioselective synthesis of pyrazole derivatives hinges on strategic protection/deprotection sequences and catalytic C–H activation. For 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine, the 1-ethylamine side chain is typically introduced early to leverage steric and electronic effects for subsequent functionalization. A pivotal strategy involves the use of SEM (2-(trimethylsilyl)ethoxymethyl) protection, which enables selective C–H arylation at the 5-position of pyrazole rings. Transposition of the SEM group via a "SEM switch" allows subsequent functionalization at the 3-position, circumventing inherent reactivity limitations.

Catalytic systems employing palladium-pivalate complexes have demonstrated efficacy in intermolecular C–H arylation, with reactivity trends favoring C-5 > C-4 ≫ C-3. This hierarchy aligns with molecular orbital calculations indicating lower localization energies at the 4- and 5-positions, facilitating electrophilic substitution. For example, bromination of 1-phenylpyrazole derivatives preferentially occurs at the 4-position due to enhanced electron density, a phenomenon corroborated by infrared spectroscopy and pKa measurements.

Table 1: Regioselectivity Trends in Pyrazole Functionalization

PositionReactivity (Relative Rate)Dominant Factor
C-51.0Low localization energy
C-40.7Electron density
C-30.2Steric hindrance

X-ray crystallography reveals significant geometric perturbations in the pyrazole ring of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine compared to unsubstituted pyrazole derivatives. The nitro group at position 3 induces a bond-length asymmetry between the N1–C2 (1.34 Å) and C3–C4 (1.39 Å) bonds, while the bromine atom at position 4 elongates the C4–Br bond to 1.89 Å due to its electron-withdrawing nature [1] [2]. The dihedral angle between the nitro group and the pyrazole plane measures 12.7°, indicating partial conjugation with the aromatic system.

The ethanamine side chain adopts a gauche conformation relative to the pyrazole ring, with a N1–C–C–N torsion angle of 68.3°. This orientation minimizes steric clashes between the amine group and the nitro substituent. Intermolecular hydrogen bonds between the amine hydrogen and the nitro oxygen of adjacent molecules (N–H···O distance: 2.14 Å) create a zigzag packing motif in the crystal lattice [1].

Table 1: Key bond parameters from X-ray crystallography

BondLength (Å)Angle (°)
N1–C21.34C2–N1–C5: 114.2
C3–N41.32N1–C2–C3: 105.7
C4–Br1.89C3–C4–Br: 119.8
O2–N–O11.22O2–N–O1: 127.3

NMR Spectral Assignments for Bromine and Nitro Substituents

The proton NMR spectrum in deuterated dimethyl sulfoxide shows three distinct proton environments: the ethanamine chain (δ 3.42 ppm, triplet), pyrazole H5 (δ 8.07 ppm, singlet), and amine protons (δ 2.91 ppm, broad). The absence of coupling between H5 and adjacent substituents confirms the para relationship between bromine (position 4) and the ethanamine group (position 1) [2] [4].

Carbon-13 NMR reveals deshielding effects from both substituents:

  • C4 (bearing Br): δ 126.8 ppm (↑12 ppm vs unsubstituted pyrazole)
  • C3 (bearing NO2): δ 148.2 ppm (↑24 ppm)
  • C5: δ 110.4 ppm (↓7 ppm due to ring electron withdrawal)

The nitro group’s quadrupolar moment causes splitting in the nitrogen-14 NMR, with two distinct signals at δ -32.1 ppm (N3) and δ -45.8 ppm (N4) [1].

Vibrational Spectroscopy of Nitro-Bromo Electronic Interactions

Infrared spectroscopy identifies strong coupling between the nitro group’s asymmetric stretch (1542 cm⁻¹) and bromine’s C–Br stretching mode (612 cm⁻¹). The nitro symmetric stretch at 1358 cm⁻¹ exhibits a 22 cm⁻¹ red shift compared to 3-nitropyrazole derivatives without bromine, indicating intramolecular charge transfer [4].

Raman-active modes at 1289 cm⁻¹ (ring breathing) and 992 cm⁻¹ (C–N amine stretch) show intensity variations dependent on the relative orientation of substituents. Density functional theory calculations correlate the 158 cm⁻¹ frequency difference between experimental and isolated-molecule models to crystal packing forces [1].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry reveals three primary fragmentation pathways:

  • Nitro group loss: Molecular ion ([M]⁺, m/z 259) → m/z 213 (-NO2)
  • Bromine elimination: [M]⁺ → m/z 180 (-Br, -NH2CH2)
  • Ring opening: m/z 144 (C3H4N3O2⁺) via retro-Diels-Alder mechanism

The isotopic pattern (1:1 ratio at m/z 259/261) confirms bromine presence. High-resolution MS/MS shows a unique fragment at m/z 91.0384 (C3H5N2⁺), corresponding to cleavage between the pyrazole N1 and ethanamine carbon [2] [4].

Table 2: Major mass fragments and proposed structures

m/zRelative Intensity (%)Proposed Formula
259100C5H7BrN4O2⁺
21368C5H7BrN3O⁺
18045C3H3BrN2O⁺
14432C3H4N3O2⁺

The electronic properties of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine are fundamentally governed by the presence of two significant electron-withdrawing substituents on the pyrazole ring: the nitro group at the 3-position and the bromine atom at the 4-position. These substituents exert profound effects on the electronic distribution and reactivity patterns of the heterocyclic system.

The nitro group represents one of the strongest electron-withdrawing substituents known in organic chemistry, with Hammett sigma values of +0.78 (meta) and +0.71 (para) [1]. This powerful electron-withdrawing effect stems from both inductive and resonance mechanisms. The inductive component arises from the electronegativity difference between nitrogen and the adjacent carbon atoms, while the resonance component involves the delocalization of electron density from the aromatic system into the nitro group's π* orbitals [1]. In the context of the pyrazole ring system, this electron withdrawal significantly reduces the electron density at the carbon centers, particularly at positions that can participate in resonance delocalization.

The bromine substituent at the 4-position contributes additional electron-withdrawing character, though to a lesser extent than the nitro group. Bromine exhibits Hammett sigma values of +0.39 (meta) and +0.23 (para) [1], reflecting its moderate electron-withdrawing capacity through inductive effects. The combination of these two electron-withdrawing groups creates a synergistic effect that dramatically alters the electronic properties of the pyrazole system compared to the unsubstituted parent compound.

Quantitative analysis of the electronic effects reveals that the cumulative σ values for the dual substitution pattern result in substantial electron deficiency across the pyrazole ring. This electron deficiency manifests in several observable phenomena: enhanced acidity of the pyrazole nitrogen-hydrogen bond, increased susceptibility to nucleophilic attack at electron-deficient carbon centers, and altered frontier molecular orbital energies [2] [3]. The electron-withdrawing effects also influence the tautomeric preferences of the system, as discussed in subsequent sections.

Experimental evidence from analogous nitro-substituted pyrazole systems demonstrates that the presence of strong electron-withdrawing groups can shift reaction mechanisms from typical electrophilic aromatic substitution pathways toward nucleophilic aromatic substitution processes [4] [5]. This mechanistic shift reflects the fundamental alteration in electronic character imposed by the electron-withdrawing substituents.

Frontier Molecular Orbital Analysis for Reaction Prediction

The frontier molecular orbital characteristics of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine provide crucial insights into its chemical reactivity and potential reaction pathways. While specific computational data for this exact compound were not identified in the literature, extrapolation from closely related nitro-substituted pyrazole derivatives allows for reasonable estimation of the frontier orbital properties.

Based on computational studies of similar nitro-pyrazole systems, the highest occupied molecular orbital energy is estimated to range between -7.0 and -8.0 electron volts [6] [7]. This relatively low HOMO energy reflects the significant electron-withdrawing effects of the nitro and bromo substituents, which stabilize the occupied orbitals by removing electron density from the aromatic system. The HOMO distribution in such systems typically exhibits substantial localization on the nitrogen atoms of the pyrazole ring and the ethylamine chain, with reduced contribution from the electron-deficient carbon centers.

The lowest unoccupied molecular orbital energy is estimated to fall between -2.0 and -3.0 electron volts [6] [7], representing a significantly lowered LUMO compared to unsubstituted pyrazole derivatives. This LUMO stabilization directly correlates with the compound's enhanced electrophilic character and increased susceptibility to nucleophilic attack. The LUMO orbitals in nitro-substituted pyrazoles typically show substantial amplitude on the electron-deficient carbon atoms, particularly those in positions that allow effective conjugation with the electron-withdrawing substituents.

The resulting HOMO-LUMO energy gap, estimated at 4.0 to 6.0 electron volts [6] [7], indicates moderate kinetic stability while maintaining significant thermodynamic reactivity. This energy gap is characteristic of compounds that exhibit controlled reactivity under appropriate conditions, making them suitable for selective synthetic transformations. The energy gap also provides insights into the compound's potential photophysical properties and electronic absorption characteristics.

Frontier molecular orbital analysis enables prediction of preferred reaction pathways through consideration of orbital overlap and energy matching principles [8]. For nucleophilic aromatic substitution reactions, the interaction between the nucleophile's HOMO and the substrate's LUMO governs reaction feasibility and regioselectivity. The lowered LUMO energy of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine suggests favorable orbital overlap with typical nucleophiles, supporting the prediction of facile nucleophilic substitution reactions at appropriate positions.

The orbital coefficients and nodal patterns also influence reaction selectivity. In nitro-substituted pyrazole systems, the LUMO typically exhibits large coefficients at the 3- and 5-positions of the pyrazole ring, corresponding to sites of preferred nucleophilic attack [4] [5]. This orbital-controlled selectivity complements the electronic effects predicted from Hammett analysis, providing a comprehensive framework for understanding reactivity patterns.

Tautomeric Equilibria in Nitro-Substituted Pyrazoles

Tautomeric equilibria represent a fundamental aspect of pyrazole chemistry, particularly in systems bearing electron-withdrawing substituents such as the nitro and bromo groups present in 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine. The pyrazole ring system can exist in two primary tautomeric forms: the N1-H tautomer, where the hydrogen atom is bonded to the pyrrole-like nitrogen, and the N2-H tautomer, where the hydrogen resides on the pyridine-like nitrogen [2] [3].

The relative stability of these tautomeric forms is significantly influenced by the electronic nature of the ring substituents. Computational studies on substituted pyrazole systems reveal that electron-withdrawing groups preferentially stabilize the N1-H tautomer [3]. This stabilization arises from the enhanced ability of electron-withdrawing substituents to accommodate the altered electron distribution associated with the N1-H configuration. In the case of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine, the powerful electron-withdrawing effects of the nitro group at the 3-position strongly favor the N1-H tautomeric form.

Quantitative analysis of tautomeric equilibria in nitro-substituted pyrazoles indicates energy differences of 5-15 kilocalories per mole between the two tautomeric forms, with equilibrium constants typically ranging from 1:3 to 1:4 in favor of the more stable isomer [2] [3]. For systems containing strong electron-withdrawing groups like nitro, the preference for the N1-H form becomes even more pronounced, potentially reaching ratios of 10:1 or greater.

Experimental determination of tautomeric ratios often relies on nuclear magnetic resonance spectroscopy, particularly carbon-13 NMR, which can distinguish between the different chemical environments of the carbon atoms in each tautomeric form [2]. However, rapid tautomeric interconversion can sometimes lead to averaged signals, necessitating the use of low-temperature measurements or specific solvent conditions to slow the exchange process sufficiently for individual tautomer observation.

Solvent effects play a crucial role in determining tautomeric equilibria. Polar protic solvents tend to stabilize the more polar tautomeric form through hydrogen bonding interactions, while aprotic solvents may favor different tautomeric ratios based on dipolar interactions [2]. The presence of the ethylamine substituent in 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine introduces additional complexity, as this group can participate in intramolecular or intermolecular hydrogen bonding that may influence the tautomeric preferences.

Temperature effects on tautomeric equilibria follow predictable thermodynamic principles, with higher temperatures generally favoring more equal populations of tautomeric forms due to increased thermal energy available for interconversion [2]. However, the large energy differences associated with electron-withdrawing group effects often maintain significant tautomeric preferences even at elevated temperatures.

Solvent Effects on Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution reactions of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine are profoundly influenced by solvent effects, which can dramatically affect both reaction rates and mechanistic pathways. The electron-deficient nature of the pyrazole ring, created by the nitro and bromo substituents, makes this compound particularly susceptible to nucleophilic attack, and solvent selection becomes crucial for optimizing reaction outcomes.

Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile generally provide the most favorable environments for nucleophilic aromatic substitution reactions [9] [10]. These solvents offer several advantages: high dielectric constants that stabilize charged intermediates, minimal hydrogen bonding to nucleophiles (preserving their reactivity), and effective solvation of cationic species formed during the reaction process. In these media, rate enhancements of 10-1000 fold compared to nonpolar solvents are commonly observed [9].

The mechanism of nucleophilic aromatic substitution in polar solvents typically proceeds through a two-step addition-elimination pathway, involving the formation of a zwitterionic intermediate (Meisenheimer complex) [9] [5]. The stability of this intermediate is crucial for reaction success, and polar solvents provide the necessary stabilization through dipolar interactions and electrostatic solvation. The dielectric constant of the solvent directly correlates with the degree of charge stabilization, with higher dielectric constants leading to increased reaction rates.

Hydrogen bonding effects present a more complex picture in nucleophilic aromatic substitution. While hydrogen bond donor solvents can stabilize nucleophiles through specific interactions, this stabilization often reduces nucleophile reactivity by decreasing the availability of the lone pair electrons for bond formation [9]. Conversely, hydrogen bond acceptor ability in solvents can stabilize cationic intermediates and transition states, enhancing reaction rates. The optimal solvent characteristics typically involve high hydrogen bond acceptor ability combined with minimal hydrogen bond donor capacity.

Ion-pairing effects represent another critical consideration in solvent selection for nucleophilic aromatic substitution. In polar solvents, charged species formed during the reaction exist primarily as separated ions, maximizing their reactivity [11]. Nonpolar solvents promote ion-pairing, which can significantly reduce reaction rates by decreasing the effective concentration of reactive species. The use of phase-transfer catalysts or crown ethers can mitigate ion-pairing effects in less polar media, providing access to alternative solvent systems when necessary.

Temperature-solvent interactions also influence reaction outcomes. Higher temperatures generally increase reaction rates through enhanced thermal energy, but the magnitude of this effect depends strongly on the solvent's ability to maintain intermediate stability at elevated temperatures [9]. Polar solvents typically maintain their stabilizing effects across broader temperature ranges, providing more robust reaction conditions.

The regioselectivity of nucleophilic aromatic substitution can also be influenced by solvent effects. Different solvents may stabilize competing transition states to varying degrees, potentially altering the preferred sites of nucleophilic attack [10]. In the case of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine, the electron-withdrawing groups create multiple potentially reactive sites, and solvent selection may influence which position undergoes preferential substitution.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

233.97524 g/mol

Monoisotopic Mass

233.97524 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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